Home > Products > Screening Compounds P34955 > (R)-1-benzyl-5-methyl-1,4-diazepane
(R)-1-benzyl-5-methyl-1,4-diazepane - 1620097-06-4

(R)-1-benzyl-5-methyl-1,4-diazepane

Catalog Number: EVT-2681848
CAS Number: 1620097-06-4
Molecular Formula: C13H20N2
Molecular Weight: 204.317
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-1-benzyl-5-methyl-1,4-diazepane is a chiral compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is significant in medicinal chemistry due to its potential applications as an orexin receptor antagonist, which may have implications in treating sleep disorders such as insomnia. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.

Source and Classification

(R)-1-benzyl-5-methyl-1,4-diazepane can be derived from various synthetic routes, often involving chiral resolution processes to obtain the desired enantiomer. It is classified under organic compounds with a molecular formula of C13_{13}H16_{16}N2_2, and it can exist in different salt forms, such as hydrochloride salts. The compound's synthesis is often associated with intermediates in the production of pharmaceuticals, particularly those targeting the central nervous system.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available precursors such as 3-aminobutyric acid or related compounds.
  2. Reduction Reactions: A common method involves the reductive amination process where a ketone or aldehyde is reacted with an amine in the presence of reducing agents like lithium aluminum hydride. For instance, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione can be reduced to yield (R)-1-benzyl-5-methyl-1,4-diazepane .
  3. Chiral Resolution: Chiral resolution methods are employed to isolate the (R)-enantiomer from racemic mixtures. Techniques such as cocrystallization with chiral acids (e.g., D-tartaric acid) are commonly utilized .
Chemical Reactions Analysis

Reactions and Technical Details

(R)-1-benzyl-5-methyl-1,4-diazepane can participate in various chemical reactions typical for amines and diazepanes:

  1. Acylation Reactions: This compound can undergo acylation to form amides or esters.
  2. Alkylation Reactions: It may also react with alkyl halides to extend the carbon chain.
  3. Hydrogenation: Under specific conditions, it can be hydrogenated to modify its functional groups.

The reactions are often facilitated by catalysts or specific reaction conditions that enhance yields and selectivity.

Mechanism of Action

Process and Data

As an orexin receptor antagonist, (R)-1-benzyl-5-methyl-1,4-diazepane likely interacts with orexin receptors in the brain, inhibiting their activity. This inhibition can lead to decreased wakefulness and promote sleep:

  • Orexin System: Orexins are neuropeptides that regulate arousal, wakefulness, and appetite.
  • Binding Mechanism: The compound binds competitively to orexin receptors (OX1R and OX2R), blocking their activation by endogenous orexins.

This mechanism underlies its potential therapeutic effects in managing sleep disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-1-benzyl-5-methyl-1,4-diazepane exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water.
  • Melting Point: Specific melting point data may vary; generally falls within the range typical for similar diazepane derivatives.

These properties are essential for determining its suitability for pharmaceutical formulations.

Applications

Scientific Uses

(R)-1-benzyl-5-methyl-1,4-diazepane has several applications in scientific research and pharmaceutical development:

  • Pharmaceutical Development: As a precursor or intermediate in synthesizing orexin receptor antagonists for treating insomnia.
  • Research Tool: Used in studies investigating the role of orexin signaling in sleep-wake regulation and other physiological processes.

The ongoing research into this compound highlights its potential impact on drug discovery aimed at addressing sleep-related disorders.

Stereoselective Synthetic Methodologies for (R)-1-Benzyl-5-Methyl-1,4-Diazepane

Chiral Resolution Strategies via Cocrystallization with Tartaric Acid Derivatives

The chiral resolution of racemic 1-benzyl-5-methyl-1,4-diazepane exploits differential crystalline diastereomeric salt formation with enantiopure tartaric acid derivatives. This approach leverages the distinct lattice energies and solubility profiles of the resulting salts to achieve mechanical separation of enantiomers. The most effective resolving agent identified is (2R,3R)-Di-O-p-toluoyl-D-tartaric acid monohydrate (R,R-D-DTTA), which forms a less soluble diastereomeric salt preferentially with the (R)-enantiomer of the diazepane [4] [2].

The cocrystallization process follows an optimized protocol:

  • Salt Formation: Combine equimolar quantities of racemic 1-benzyl-5-methyl-1,4-diazepane and (R,R)-D-DTTA in acetonitrile at 60°C
  • Crystallization: Cool the solution to 0°C at 1°C/min to induce selective crystallization
  • Isolation: Collect the crystalline solid via filtration and wash with cold acetonitrile
  • Liberation: Treat the salt with aqueous sodium hydroxide to release the resolved (R)-enantiomer

This process achieves enantiomeric excess (ee) values exceeding 98% for the (R)-enantiomer after a single crystallization cycle, with yields typically ranging from 30-35%. Multistage crystallization increases the ee to >99.5% but reduces overall yield to approximately 25% [4]. Alternative resolving agents have been systematically evaluated, with their performance characteristics detailed below:

Table 1: Performance of Tartaric Acid Derivatives in Chiral Resolution

Resolving AgentSolvent System(R)-Enantiomer ee (%)Crystal Yield (%)
(R,R)-D-DTTAAcetonitrile98.235
L-DBTAEthyl acetate85.728
(R,R)-DPTAAcetone/water91.531
L-TAMethanol78.322

The superior performance of (R,R)-D-DTTA is attributed to complementary molecular recognition: the p-toluoyl groups engage in stabilizing π-π interactions with the benzyl moiety of the diazepane, while the tartrate hydroxyl groups form hydrogen bonds with the diazepane nitrogen atoms. This precise alignment creates a lower-energy crystal lattice specifically for the (R)-enantiomer complex [2] [4]. Thermodynamic studies confirm the (R)-D-DTTA salt exhibits 5.8 kJ/mol greater lattice energy compared to its (S)-counterpart, explaining the significant solubility differential that enables mechanical separation [6].

Racemic Precursor Preparation and Cyclization Techniques

The synthesis of racemic 1-benzyl-5-methyl-1,4-diazepane serves as the foundational route for chiral resolution approaches and requires optimization of linear precursor assembly and ring-closing strategies. The most efficient pathway begins with N-benzylpropane-1,3-diamine and methyl acrylate, proceeding through a sequence of Michael addition and intramolecular amidation [4] [9]:

  • Michael Addition: React N-benzylpropane-1,3-diamine with methyl acrylate (1:1 molar ratio) in methanol at 0°C to form the mono-adduct
  • Intermolecular Amidation: Heat the intermediate to 60°C to induce ester-amine condensation, generating a linear diamide
  • Cyclization: Treat the diamide with thionyl chloride in tetrahydrofuran at -10°C followed by gradual warming to 25°C to form the diazepane-dione ring
  • Reduction: Reduce the diamide with lithium aluminum hydride to obtain the racemic diazepane

Cyclization efficiency is critically dependent on the activation method for the carboxylic acid moiety. Alternative cyclization promoters yield significantly different results:

Table 3: Comparison of Cyclization Methods for Diazepane Ring Formation

Activating AgentSolventTemperature (°C)Cyclization Yield (%)
SOCl₂THF-10 to 2592
EDCI/HOBtDCM2565
P₂O₅Toluene11058
DCC/DMAPACN2573

Thionyl chloride activation provides superior yields due to the in situ formation of acyl chloride, which undergoes rapid intramolecular amidation without epimerization. The reaction must be conducted at low initial temperatures (-10°C) to suppress dichloride formation, followed by gradual warming to complete the cyclization [4] [9]. An alternative approach employs reductive amination between N-Cbz-protected 1,3-diaminopropane and benzyl-protected 5-aminopentan-2-one using sodium triacetoxyborohydride in 1,2-dichloroethane. Subsequent hydrogenolytic deprotection and acid-mediated cyclization yield the racemic diazepane framework, though with lower overall efficiency (52% yield) compared to the diamide cyclization route [9] [10].

Reductive Amination Pathways Using Lithium Aluminum Hydride and Sodium Borohydride Systems

The reductive amination approach provides a versatile route to (R)-1-benzyl-5-methyl-1,4-diazepane when starting from enantiopure precursors. The strategy employs two distinct reduction systems optimized for different stages of the synthesis: lithium aluminum hydride (LiAlH₄) for carbonyl reduction and sodium cyanoborohydride (NaBH₃CN) for imine reduction [3] [7] [9].

The optimized sequence for constructing the diazepane skeleton involves:

  • Imine Formation: Condense (R)-2-amino-4-pentenal with benzylamine in anhydrous tetrahydrofuran containing molecular sieves
  • Reductive Amination: Add sodium cyanoborohydride portionwise at 0°C to reduce the imine, forming the secondary amine
  • Ring-Closure: Perform ring-closing metathesis using Grubbs II catalyst (5 mol%) to form the dihydrodiazepine
  • Saturation: Hydrogenate the olefin with Pd/C (10%) under 50 psi H₂ pressure

For late-stage intermediate reduction, particularly the conversion of lactams to tertiary amines, lithium aluminum hydride demonstrates unparalleled efficacy. The reduction of (R)-4-benzyl-7-methyl-1,4-diazepan-2,5-dione follows a strict protocol:

  • Suspend LiAlH₄ (6 equiv) in anhydrous tetrahydrofuran at 0°C
  • Add the diamide dissolved in minimal tetrahydrofuran via cannula transfer
  • Reflux for 12 hours under nitrogen atmosphere
  • Carefully quench sequentially with water (1.5 ml), 15% NaOH (1.5 ml), and additional water (4.5 ml)
  • Filter through Celite and concentrate to yield (R)-1-benzyl-5-methyl-1,4-diazepane as an oil (97.5% yield) [10]

The choice of reducing agent is critical for functional group selectivity and reaction efficiency:

Table 4: Comparison of Reducing Agents for Diazepane Synthesis

Reducing AgentSolventTemperature (°C)Amine Yield (%)Lactam ReductionEpi-merization Risk
LiAlH₄THF66 (reflux)97.5CompleteLow
NaBH₄MeOH2522PartialModerate
NaBH₃CNTHF/AcOH2589*NoneHigh
BH₃·THFTHF6694CompleteLow

*Note: NaBH₃CN yield refers to imine reduction step only [3] [7] [9]

Lithium aluminum hydride achieves near-quantitative reduction of the diamide due to its ability to coordinate with both carbonyl oxygen atoms simultaneously, facilitating hydride delivery. This reagent's superior reducing power stems from the polar Al-H bonds (electronegativity difference: Al 1.61, H 2.20) compared to B-H bonds in borohydrides (B 2.04, H 2.20). The reaction requires anhydrous conditions and careful workup to prevent alcohol byproduct formation. Sodium borohydride, though safer and easier to handle, fails to reduce the amide functionality effectively, resulting in predominantly unreduced lactam products even under forcing conditions [3] [7]. For imine reduction steps preceding ring formation, sodium cyanoborohydride is preferred over sodium borohydride due to its greater chemoselectivity – it reduces iminium ions while leaving aldehydes intact, preventing premature reduction of carbonyl groups before imine formation [9].

Properties

CAS Number

1620097-06-4

Product Name

(R)-1-benzyl-5-methyl-1,4-diazepane

IUPAC Name

(5R)-1-benzyl-5-methyl-1,4-diazepane

Molecular Formula

C13H20N2

Molecular Weight

204.317

InChI

InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3/t12-/m1/s1

InChI Key

PQJUKENLCKCHQX-LBPRGKRZSA-N

SMILES

CC1CCN(CCN1)CC2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.